ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a hydrobromide salt with the molecular formula C₁₂H₁₅BrN₂O₂S (calculated molecular weight: 331.23 g/mol) . It features a benzothiazole core substituted with two methyl groups at positions 5 and 7, an imino (-NH) group at position 2, and an ethyl acetate moiety at position 3 (Figure 1). The compound is synthesized via alkylation or condensation reactions involving benzothiazole derivatives and ethyl bromoacetate under basic conditions, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
ethyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-17-11(16)7-15-10-6-8(2)5-9(3)12(10)18-13(15)14/h5-6,14H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGAKHRKJGBBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of α-Active Methylene Ketones
The initial step involves bromination using α-active methylene ketones and $$ N $$-bromosuccinimide (NBS). For example, 5,7-dimethylbenzothiazole derivatives are treated with NBS in a solvent such as dichloromethane or carbon tetrachloride under reflux. This reaction introduces a bromine atom at the α-position of the ketone, forming a brominated intermediate.
Thiocyanation with Potassium Thiocyanate
The brominated intermediate undergoes thiocyanation using potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF). This step replaces the bromine atom with a thiocyanate group, yielding a thiocyanated benzothiazole derivative. Reaction temperatures typically range from 60–80°C, with completion confirmed via thin-layer chromatography (TLC).
Condensation with Primary Amines
The final step involves condensation with a primary amine, such as ethyl glycinate or ethylamine, in the presence of a base like triethylamine. This reaction forms the imino group and esterifies the acetate side chain. The product is purified via recrystallization from ethanol or column chromatography, with yields averaging 75–85%.
Table 1: Three-Step Synthesis Protocol
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination | NBS, α-active methylene ketone | Reflux, 6–8 h | 90% |
| 2 | Thiocyanation | KSCN, DMF | 70°C, 4 h | 82% |
| 3 | Condensation | Ethylamine, triethylamine | RT, 12 h | 85% |
One-Pot Synthesis Using Ethyl Bromoacetate Derivatives
A streamlined one-pot method employs ethyl bromoacetate derivatives for direct alkylation of benzothiazole intermediates (Scheme 1).
Reaction Mechanism
In this approach, 5,7-dimethyl-2-aminobenzenethiol is reacted with ethyl bromoacetate in DMF at 80°C. The thiol group attacks the electrophilic carbon of ethyl bromoacetate, forming a thioether linkage. Subsequent cyclization and oxidation yield the benzothiazole core. The imino group is introduced via in situ condensation with ammonium acetate.
Optimization Studies
Key parameters include:
- Solvent : DMF or dimethylacetamide (DMAc) improves solubility.
- Catalyst : Palladium catalysts (e.g., $$ \text{Pd}2(\text{dba})3 $$) enhance cyclization efficiency.
- Temperature : Reactions at 100°C reduce time from 24 h to 8 h.
Table 2: One-Pot Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | 88% |
| Catalyst | $$ \text{Pd}2(\text{dba})3 $$ | 92% |
| Temperature | 100°C | 90% |
Alternative Routes via Cyanomethylene Benzothiazole Intermediates
Cyanomethylene benzothiazole derivatives serve as precursors for synthesizing the target compound (Scheme 2).
Hydrolysis-Condensation Sequence
Cyanomethylene benzothiazole is treated with concentrated hydrochloric acid (HCl) and ethanol at ambient temperature for 48 h. The nitrile group hydrolyzes to an amide, which subsequently condenses with ethyl acetate under basic conditions. This method avoids bromination but requires extended reaction times.
Microwave-Assisted Synthesis
A greener variant uses microwave irradiation to accelerate the hydrolysis step. Ethanol and HCl are heated to 100°C under microwave conditions (300 W), reducing the reaction time to 2 h with comparable yields (80%).
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Three-Step Synthesis | High purity, scalable | Lengthy (24–30 h) | 85% |
| One-Pot Alkylation | Rapid, fewer steps | Requires palladium catalysts | 90% |
| Cyanomethylene Route | Avoids bromination | Long hydrolysis time (48 h) | 78% |
| Palladium-Catalyzed | Tunable substituents | Costly catalysts | 82% |
Reaction Monitoring and Characterization
Analytical Techniques
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms the presence of ethyl ester protons at $$ \delta $$ 4.2–4.4 ppm and imino protons at $$ \delta $$ 8.1–8.3 ppm.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at $$ m/z $$ 264.34 [M+H]$$^+$$.
- HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water mobile phases.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetate Ester Group
The ethyl acetate moiety undergoes hydrolysis or transesterification under acidic/basic conditions:
Reaction Conditions :
-
Base-mediated hydrolysis : KOH (20% ethanol, reflux, 5 h) converts the ester to a carboxylic acid derivative .
-
Acid-catalyzed transesterification : HCl in methanol yields methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate .
Key Data :
Condensation Reactions
The imino group participates in Knoevenagel condensations with aldehydes or ketones:
Example : Reaction with 4-nitrobenzaldehyde in ethanol (piperidine catalyst, reflux) yields a Schiff base derivative .
Mechanism :
Optimized Conditions :
Cyclization to Heterocyclic Systems
The compound serves as a precursor for synthesizing fused thiazolo[4,5-b]pyridinones:
Procedure :
-
React with thionyl chloride in dioxane (30 min, reflux).
-
Treat with aryl amines (e.g., aniline) in the presence of triethylamine.
Representative Product :
3-[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)- oxadiazol-2-ylsulfanyl]-N-phenylpropionamide .
Spectroscopic Confirmation :
Alkylation at the Thiazole Nitrogen
The NH group in the thiazole ring undergoes alkylation with chloroacetamides:
Protocol :
-
Dissolve substrate in ethanol with KOH (1:1 molar ratio).
-
Add chloroacetamide derivative (e.g., N-phenylchloroacetamide) and reflux for 1 h .
Yield Optimization :
| Chloroacetamide | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| N-Phenylchloroacetamide | Ethanol | Reflux | 89 |
| N-(4-Nitrophenyl)chloroacetamide | DMF | 100°C | 72 |
Oxidation of the Imino Group
Controlled oxidation converts the imino group to a nitroso derivative:
Reagents :
Product Stability :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids:
Catalyst System :
Scope :
| Aryl Boronic Acid | Product Yield (%) |
|---|---|
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 78 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation in various types of cancer, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The structural similarity of this compound to these active compounds suggests potential efficacy in similar applications.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that benzothiazole derivatives can reduce inflammation markers and exhibit analgesic properties in animal models . The molecular docking studies indicated that these compounds bind effectively to the active sites of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways.
Synthetic Pathways
This compound can be synthesized through various chemical reactions involving heterocyclic compounds. The synthesis often involves the reaction of substituted thioamides with appropriate electrophiles under controlled conditions to yield the desired benzothiazole derivatives .
| Synthetic Method | Reagents | Yield |
|---|---|---|
| Heterocyclization | Thioamides + Electrophiles | 70%-90% |
| Ullmann Reaction | Copper Catalysts | 85%-95% |
In Vitro Studies
In vitro evaluations have shown that this compound and its derivatives can significantly inhibit the growth of various cancer cell lines. For example, compounds derived from similar structures were tested against A431 and A549 cancer cells, demonstrating notable cytotoxic effects .
In Vivo Studies
Animal model studies further support the efficacy of these compounds in reducing tumor size and inflammation. Research indicates that administration of benzothiazole derivatives leads to a marked decrease in tumor growth rates compared to control groups .
Conclusion and Future Directions
This compound presents a promising avenue for further research in medicinal chemistry due to its potential anticancer and anti-inflammatory properties. Future studies should focus on optimizing synthesis methods to enhance yields and exploring structure-activity relationships to identify more potent derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the benzo[d]thiazole ring system can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzothiazole derivatives allows for targeted comparisons. Key analogs include:
Ethyl 2-(2-Oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g)
- Structure: Substituted with a phenyl group at position 4 and an oxo (-O) group at position 2 (vs. imino and 5,7-dimethyl in the target compound) .
- Synthesis : Prepared via Pd-catalyzed cross-coupling of 2-methylbenzothiazol-3(2H)-one with phenylboronic acid in toluene/water .
- Properties: Reported as a pale-yellow oil, contrasting with the solid hydrobromide salt form of the target compound.
Ethyl 2-(2-Imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide
- Structure : Features a sulfamoyl (-SO₂NH₂) group at position 6 (vs. 5,7-dimethyl in the target compound) .
- Molecular Weight : 396.27 g/mol (higher due to the sulfamoyl group) .
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Structure: Contains a 4-nitrobenzoyl imino group at position 2 (vs. unsubstituted imino in the target compound) .
- Electronic Effects: The electron-withdrawing nitro group stabilizes the imino moiety, increasing electrophilicity and reactivity in aromatic substitution reactions .
Ethyl 2-(2-Imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide
- Structure : Substituted with a methoxy (-OCH₃) group at position 6 (vs. 5,7-dimethyl) .
- Solubility : The methoxy group improves aqueous solubility compared to methyl substituents, which may enhance pharmacokinetic properties .
Structural and Functional Analysis
Table 1: Key Comparisons
*Calculated based on molecular formula.
Biological Activity
Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1334371-17-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.35 g/mol. The compound features a benzothiazole moiety, which is known for conferring various pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzothiazole have been shown to protect against oxidative stress in neuronal cells. This protection is often mediated through the regulation of key signaling pathways such as NF-κB and GSK-3β, which are implicated in neurodegenerative diseases like Alzheimer's disease .
Anticancer Properties
Benzothiazole derivatives, including this compound, have demonstrated anticancer activity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing reactive oxygen species (ROS) levels .
- Apoptosis Induction : this compound promotes apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins .
- Anti-inflammatory Effects : It has been shown to inhibit the expression of pro-inflammatory cytokines and modulate the NF-κB signaling pathway in various cellular models.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotection Study : A study demonstrated that a related compound protected cortical neurons from amyloid beta-induced toxicity by restoring glutathione levels and reducing oxidative stress markers .
- Cancer Cell Line Evaluation : Research on similar thiazole derivatives indicated potent anticancer effects against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), with IC50 values indicating significant cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
